molecular formula C17H15ClN2O3S3 B2633964 4-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide CAS No. 941987-85-5

4-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide

Cat. No. B2633964
CAS RN: 941987-85-5
M. Wt: 426.95
InChI Key: OOKWAPHQORFJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a thiazole ring, a butanamide group, and a 4-chlorophenylsulfonyl group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .

Scientific Research Applications

Antiviral and Antitumor Activities One area of research has involved the synthesis of derivatives related to this compound and their evaluation for antiviral and antitumor activities. For instance, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide were synthesized and showed some anti-tobacco mosaic virus activity, highlighting the potential of these compounds in antiviral research (Chen et al., 2010). Furthermore, indapamide derivatives have demonstrated proapoptotic activities against melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).

Alzheimer’s Disease Treatment Research into the treatment of Alzheimer’s disease has also been conducted, with N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide being synthesized as potential drug candidates. These compounds were evaluated for their enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer’s disease therapy (Rehman et al., 2018).

Antimicrobial Activity Compounds related to 4-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide have been synthesized and tested for antimicrobial activity. For example, thiophene sulfonyl derivatives demonstrated potential antibacterial activity against various strains, including B. subtilis, and antifungal activity against A. niger, suggesting their utility in developing new antimicrobial agents (Sowmya et al., 2018).

Docking Studies and Structural Characterization Docking studies and structural characterization of compounds containing the 4-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide scaffold have been performed to understand their interactions with biological targets and potential mechanisms of action. These studies help elucidate the compound's antibacterial activity and offer insights into the design of new therapeutic agents (Shahana & Yardily, 2020).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As a research chemical, it is not intended for human or veterinary use.

Future Directions

Thiophene and its derivatives, which are part of this compound, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry and academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S3/c18-12-5-7-13(8-6-12)26(22,23)10-2-4-16(21)20-17-19-14(11-25-17)15-3-1-9-24-15/h1,3,5-9,11H,2,4,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKWAPHQORFJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide

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